

Spectroscopic Profile of 2-Nitrobenzyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 2-Nitrobenzyl chloride

Cat. No.: B1662000

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Nitrobenzyl chloride** (CAS No. 612-23-7), a key intermediate in organic synthesis. The document, tailored for researchers, scientists, and professionals in drug development, details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of this compound.

Introduction

2-Nitrobenzyl chloride is a valuable reagent utilized in the synthesis of a variety of organic molecules, including pharmaceuticals and photolabile protecting groups. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and quality control in synthetic applications. This guide presents a detailed analysis of its ^1H NMR, ^{13}C NMR, IR, and UV-Vis spectra, supported by experimental protocols and data interpretation.

Spectroscopic Data

The spectroscopic data for **2-Nitrobenzyl chloride** has been compiled and is presented in the following sections. The data provides key insights into the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.

The ^1H NMR spectrum of **2-Nitrobenzyl chloride** provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum was recorded in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Spectroscopic Data for **2-Nitrobenzyl Chloride**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.15	d	1H	Ar-H
7.70	t	1H	Ar-H
7.55	d	1H	Ar-H
7.45	t	1H	Ar-H
5.00	s	2H	$-\text{CH}_2\text{Cl}$

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. d = doublet, t = triplet, s = singlet.

The ^{13}C NMR spectrum reveals the chemical environment of the carbon atoms within the molecule.

Table 2: ^{13}C NMR Spectroscopic Data for **2-Nitrobenzyl Chloride**

Chemical Shift (δ) ppm	Assignment
147.8	C-NO ₂
134.2	C-CH ₂ Cl
133.5	Ar-CH
129.2	Ar-CH
128.9	Ar-CH
125.1	Ar-CH
42.9	-CH ₂ Cl

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for **2-Nitrobenzyl Chloride**

Wavenumber (cm ⁻¹)	Functional Group Assignment
3100 - 3000	Aromatic C-H Stretch
1608, 1575, 1450	Aromatic C=C Bending
1525	Asymmetric NO ₂ Stretch
1345	Symmetric NO ₂ Stretch
785	C-Cl Stretch
730	Ortho-disubstituted Benzene C-H Bending

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Table 4: UV-Vis Spectroscopic Data for **2-Nitrobenzyl Chloride**

λ_{max} (nm)	Solvent
262	Ethanol

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A solution of **2-Nitrobenzyl chloride** (approximately 10-20 mg) was prepared in deuterated chloroform (CDCl_3 , 0.7 mL). The spectrum was recorded on a 400 MHz NMR spectrometer. The chemical shifts were referenced to the residual solvent peak of CHCl_3 at 7.26 ppm for ^1H NMR and the central peak of the CDCl_3 triplet at 77.16 ppm for ^{13}C NMR.

IR Spectroscopy

The IR spectrum was obtained using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer. A small amount of the solid **2-Nitrobenzyl chloride** was placed directly on the ATR crystal, and the spectrum was recorded over a range of 4000-650 cm^{-1} .

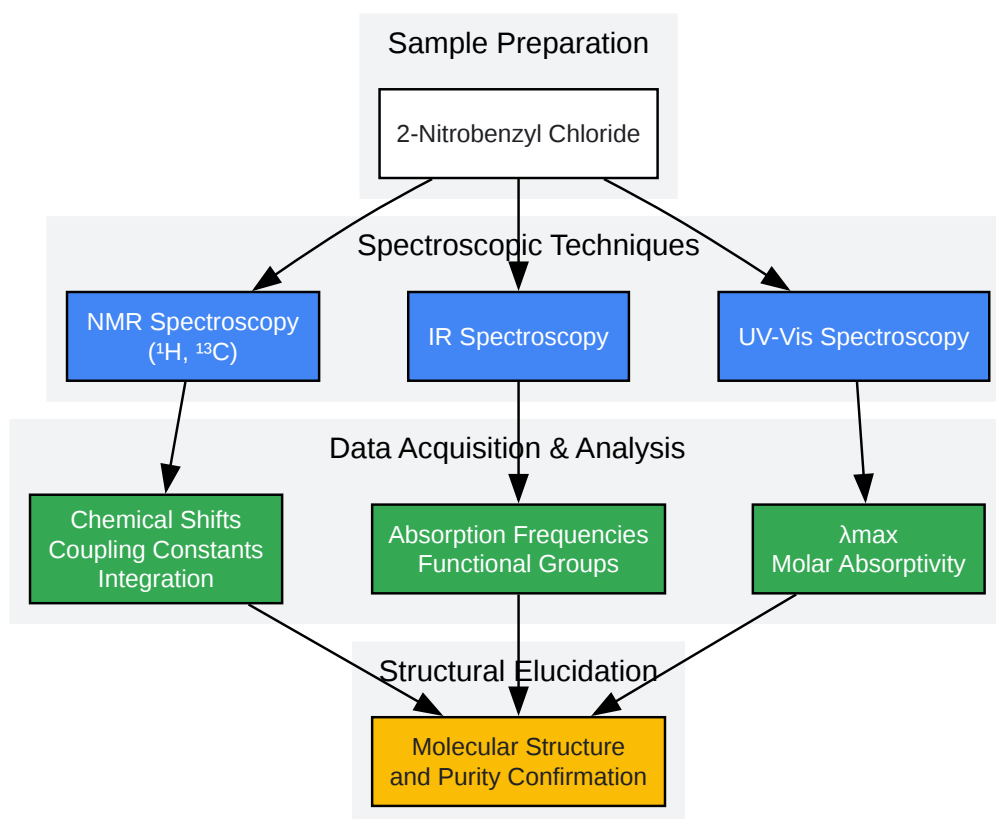
UV-Vis Spectroscopy

A dilute solution of **2-Nitrobenzyl chloride** was prepared in ethanol. The UV-Vis spectrum was recorded using a dual-beam spectrophotometer from 200 to 400 nm, using ethanol as the reference solvent.

Spectroscopic Analysis Workflow

The logical workflow for the complete spectroscopic characterization of a compound like **2-Nitrobenzyl chloride** is illustrated in the following diagram.

Spectroscopic Analysis Workflow for 2-Nitrobenzyl Chloride



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Caption: A flowchart illustrating the process of spectroscopic analysis.

Conclusion

The spectroscopic data and protocols presented in this technical guide provide a foundational resource for the characterization of **2-Nitrobenzyl chloride**. The ^1H NMR, ^{13}C NMR, IR, and UV-Vis spectra are consistent with the known structure of the molecule, and this information is invaluable for scientists and researchers working with this important chemical intermediate.

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